molecular formula C21H19N5O5S B4222545 ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4222545
M. Wt: 453.5 g/mol
InChI Key: NHRKTOMYMLWPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, which is then reacted with other intermediates to form the final product. Common reagents used in these reactions include ethyl chloroformate, benzimidazole, and various catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and nitrophenyl sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield sulfoxides, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in modulating the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.

    Nitrophenyl compounds: Nitrobenzene and its derivatives are used in various industrial applications and have distinct chemical properties.

Uniqueness

Ethyl 6-[(1H-benzimidazol-2-ylthio)methyl]-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 6-(1H-benzimidazol-2-ylsulfanylmethyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-2-31-19(27)17-16(11-32-21-23-14-8-3-4-9-15(14)24-21)22-20(28)25-18(17)12-6-5-7-13(10-12)26(29)30/h3-10,18H,2,11H2,1H3,(H,23,24)(H2,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKTOMYMLWPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.